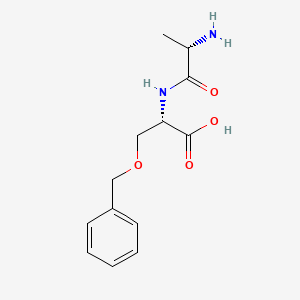

L-Alanyl-O-benzyl-L-serine

Description

Significance of O-Benzyl-Protected Amino Acids in Peptide Synthesis

The use of protecting groups is a cornerstone of modern peptide synthesis. bachem.com The benzyl (B1604629) group is a widely employed protecting group for the hydroxyl function of serine and threonine, as well as for the carboxyl group of aspartic and glutamic acid. Its significance lies in its stability under various reaction conditions used for peptide chain elongation and its relatively straightforward removal.

The benzyl ether linkage in O-benzyl-L-serine is stable to the basic conditions often used for the deprotection of the α-amino group (e.g., when using the Fmoc protecting group) and the acidic conditions for the removal of other protecting groups like Boc. peptide.com This orthogonality allows for selective deprotection steps, a critical aspect in the synthesis of complex peptides. The removal of the benzyl group is typically achieved through catalytic hydrogenation (hydrogenolysis) or by treatment with strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

The benzyl protection strategy offers several advantages:

Prevention of side reactions: It blocks the reactive hydroxyl group of serine from participating in undesired acylation or other side reactions during peptide coupling.

Increased solubility: The introduction of the aromatic benzyl group can enhance the solubility of the protected amino acid and peptide fragments in organic solvents used in synthesis. chemimpex.com

Compatibility: It is compatible with both solution-phase and solid-phase peptide synthesis techniques. peptide.com

Rationale for the Selection of L-Alanyl and O-Benzyl-L-serine Residues in Advanced Peptide Architectures

The combination of L-alanine and O-benzyl-L-serine to form the dipeptide L-Alanyl-O-benzyl-L-serine is driven by the specific properties these residues impart to a peptide sequence.

O-Benzyl-L-serine , as discussed, provides a protected serine residue. Serine itself is a polar amino acid, and its hydroxyl group can participate in hydrogen bonding, which is crucial for the structure and function of many peptides and proteins. peptide.com By incorporating O-benzyl-L-serine, a serine residue can be placed at a specific position in the peptide sequence, and the hydroxyl group can be unmasked at a later stage to allow for the formation of native structures or for further modification, such as phosphorylation.

The dipeptide this compound, therefore, serves as a convenient building block that introduces a simple, non-polar residue followed by a protected polar residue. This can be advantageous in the synthesis of peptides where a specific sequence is required to achieve a desired three-dimensional structure or biological activity. For instance, in the synthesis of analogs of immunologically active peptides like muramyl dipeptide (MDP), modifications of the amino acid sequence, including the use of L-serine, have been explored to study structure-activity relationships. nih.govnih.gov

Overview of Research Domains Applicable to Protected Dipeptides

Protected dipeptides like this compound are valuable intermediates in several areas of research:

Structure

3D Structure

Properties

CAS No. |

686349-92-8 |

|---|---|

Molecular Formula |

C13H18N2O4 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C13H18N2O4/c1-9(14)12(16)15-11(13(17)18)8-19-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,14H2,1H3,(H,15,16)(H,17,18)/t9-,11-/m0/s1 |

InChI Key |

PSXMDFXSRBVCDL-ONGXEEELSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |

Origin of Product |

United States |

Role of L Alanyl O Benzyl L Serine As a Building Block in Complex Molecular Architectures

Precursor in Larger Peptide and Polypeptide Synthesis

The controlled assembly of amino acids into a defined sequence is the basis of peptide synthesis. Protected amino acids like O-benzyl-L-serine are essential intermediates in this process, enabling the creation of specific peptide chains.

O-benzyl-L-serine is a commonly used derivative for incorporating serine residues into peptide chains during solid-phase peptide synthesis (SPPS). chemimpex.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The hydroxyl group of serine must be protected to prevent it from interfering with the peptide bond formation. The benzyl (B1604629) ether in O-benzyl-L-serine serves as an effective protecting group that is stable during the coupling steps but can be removed later. peptide.com

Anchoring the first amino acid to the resin.

Removing the N-terminal protecting group (e.g., Boc).

Coupling the next protected amino acid, such as Fmoc-O-benzyl-L-serine or Boc-O-benzyl-L-serine, using an activating agent. chemimpex.com

Repeating the deprotection and coupling steps until the desired sequence is assembled.

Cleaving the completed peptide from the resin and removing all protecting groups, including the benzyl group from the serine residues.

This building block approach allows for the precise synthesis of oligopeptides and even small proteins with serine residues at specific positions in the sequence. chemimpex.comnih.gov

| Synthesis Strategy | N-terminal Protection | Serine Side-Chain Protection | Key Features |

| Boc-based SPPS | tert-butyloxycarbonyl (Boc) | Benzyl (Bzl) | Requires strong acid (e.g., HF) for final cleavage and deprotection. nih.gov |

| Fmoc-based SPPS | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyl (tBu) or Trityl (Trt) | Uses a mild base for N-terminal deprotection, offering an orthogonal strategy to acid-labile side-chain protecting groups. chemimpex.comnih.gov |

Peptide mimetics are molecules that mimic the structure and function of natural peptides but have modified structures to enhance properties like stability or bioavailability. O-benzyl-L-serine and related derivatives are valuable in creating these mimetics. Serine β-lactones, which can be synthesized from N-protected serine derivatives, are versatile intermediates for accessing various β-substituted alanines that are not among the common proteinogenic amino acids. orgsyn.org These non-natural amino acids can then be incorporated into peptide chains to create mimetics with novel functions. For instance, the synthesis of β-(pyrazol-1-yl)-L-alanine, a non-natural amino acid, can be achieved using N-(benzyloxycarbonyl)-L-serine β-lactone as a precursor. orgsyn.org

Contribution to Glycopeptide Synthesis Research

Glycopeptides are complex molecules where carbohydrate chains (glycans) are attached to a peptide backbone, often through a serine or threonine residue (O-linked) or an asparagine residue (N-linked). The synthesis of O-linked glycopeptides is a significant challenge that relies heavily on protecting group strategies.

The use of benzyl groups to protect the hydroxyl functions on the sugar moieties and the serine residue is a common and effective strategy. nih.gov In this "building block" approach, a pre-formed glycosylated serine amino acid, with its sugar hydroxyls and its own α-amino and carboxylic acid groups suitably protected, is incorporated into a peptide chain using solid-phase synthesis. A disaccharide-linked serine unit carrying benzyl protecting groups has been successfully synthesized and used in the solid-phase synthesis of a glycopeptide corresponding to a segment of the human alpha 2HS glycoprotein. nih.gov The benzyl groups on the glycan are stable throughout the peptide assembly and can be removed simultaneously with other protecting groups at the final deprotection step, typically via hydrogenation. nih.gov

| Step | Description | Role of Benzyl Protection |

| 1. Glycosyl Donor Synthesis | A carbohydrate moiety is prepared with appropriate protecting groups. | Benzyl ethers protect the hydroxyl groups on the sugar rings. |

| 2. Glycosylation | The protected sugar is coupled to a protected serine derivative (e.g., Fmoc-Ser-OH). | The benzyl group on the serine side-chain is often used at this stage. |

| 3. Peptide Synthesis | The resulting glycosylated amino acid building block is incorporated into a peptide chain via SPPS. | Benzyl groups on the sugar remain intact during peptide elongation. |

| 4. Deprotection | The completed glycopeptide is cleaved from the resin, and all protecting groups are removed. | Benzyl ethers are typically removed by catalytic hydrogenation. nih.gov |

Applications in Biomaterials Research and Design

Serine and its derivatives are valuable monomers for creating functional polymers and biomaterials due to the reactive hydroxyl group on the side chain. acs.org This functional group can be used for further modification or to impart hydrophilicity to the material.

Research into polylactide copolymers has demonstrated a method for creating materials with pendant functional groups. In one approach, commercially available O-benzyl-L-serine was used as the starting material to synthesize a protected functional monomer. nih.gov This monomer was then copolymerized with lactide to create a polylactide copolymer with pendant benzyloxy groups. The benzyl protecting groups could then be removed to expose hydroxyl groups, which were further modified to attach biological molecules. nih.gov This strategy allows for the creation of functionalized, hydrophilic polyesters that could be formulated into microspheres for applications such as controlled protein delivery.

Poly(L-serine) is an attractive hydrophilic polypeptide for various biomaterial applications. acs.org However, its synthesis typically requires the protection of the side-chain hydroxyl group to prevent undesired reactions during polymerization. Various O-protected serine monomers, including O-benzyl-L-serine, have been used for the synthesis of poly(serine). acs.org The polymerization of N-carboxyanhydride (NCA) derivatives of O-benzyl-L-serine is a common method to produce high molecular weight poly(O-benzyl-L-serine). Subsequently, the benzyl protecting groups are removed from the polymer to yield the final hydrophilic poly(L-serine). This resulting polypeptide has potential applications in designing materials where hydrogen bonding and sites for post-synthesis modification are desirable. acs.orgacs.org

Role in Probing Structure-Activity Relationships in Pre-Clinical Medicinal Chemistry

A key application of this dipeptide building block is in the development of novel therapeutic agents, such as enzyme inhibitors. For instance, in the pursuit of new antimicrobial agents, researchers might synthesize a library of peptides incorporating L-Alanyl-O-benzyl-L-serine and its analogs. By varying the substituents on the benzyl group or replacing the alanine (B10760859) with other amino acids, they can map the binding pocket of the target enzyme.

Detailed research findings from such studies can be compiled to illustrate the direct correlation between structural modifications and biological outcomes. For example, a hypothetical study on a series of dipeptide analogs targeting a bacterial enzyme could yield data that reveals critical insights into the necessary molecular features for potent inhibition.

| Compound ID | Modification from Parent Compound | Enzyme Inhibition (IC50, µM) | Key SAR Observation |

|---|---|---|---|

| Parent-01 | This compound | 15.2 | Baseline activity of the core scaffold. |

| Analog-02 | Substitution of L-Alanine with Glycine | 45.8 | Decreased activity suggests the methyl group of Alanine is important for binding. |

| Analog-03 | Substitution of L-Alanine with L-Valine | 8.5 | Increased activity indicates a preference for a larger hydrophobic group at this position. |

| Analog-04 | Replacement of O-benzyl with O-methyl on Serine | 32.1 | Significant loss of activity highlights the importance of the aromatic benzyl group. |

| Analog-05 | Introduction of a p-chloro substituent on the benzyl group | 5.7 | Enhanced activity suggests favorable halogen bonding or electronic interactions in the binding pocket. |

| Analog-06 | Deprotection of the O-benzyl group to a free hydroxyl | >100 | Complete loss of activity indicates the benzyl group is crucial for hydrophobic interactions and not simply a protecting group in this context. |

The data from such systematic modifications provide a clear roadmap for drug design. In this hypothetical example, the SAR study indicates that a larger hydrophobic residue at the N-terminus and an electron-withdrawing substituent on the benzyl ring of the serine are beneficial for inhibitory activity. This knowledge allows medicinal chemists to focus their synthetic efforts on more promising candidates, thereby accelerating the drug discovery process.

By serving as a foundational unit for these systematic chemical explorations, this compound plays a crucial role in the iterative cycle of design, synthesis, and testing that is central to modern medicinal chemistry. Its utility in dissecting the intricate details of molecular recognition makes it an indispensable tool in the pre-clinical development of novel therapeutics.

Advanced Structural and Conformational Analysis

Conformational Studies of Peptides and Polymers Incorporating O-Benzyl-L-serine Residues

The incorporation of the O-benzyl-L-serine residue significantly impacts the conformational preferences of peptides and polymers. The bulky benzyl (B1604629) group can restrict the rotational freedom of the side chain, thereby influencing the local and global structure of the macromolecule.

X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules in their crystalline state. For polymers like poly(O-benzyl-L-serine), wide-angle X-ray diffraction (WAXD) provides information about the packing of polymer chains and their secondary structure.

Studies on related poly(L-serine) have shown that it can form a β-sheet/strand structure, as indicated by diffraction peaks corresponding to specific d-spacings. acs.org For instance, WAXD analysis of as-precipitated poly(L-serine) revealed seven distinct diffraction peaks. acs.org While specific data for poly(O-benzyl-L-serine) is less common, analysis of a related monomer, a symmetrically disubstituted lactide monomer derived from O-benzyl-L-serine, showed a pseudochair conformation of the 1,4-dioxane-2,5-dione ring with the benzyloxymethyl side chains in equatorial positions. nih.gov This suggests that the bulky side groups play a crucial role in determining the most stable packing arrangement.

Table 1: X-ray Diffraction Data for As-Precipitated Poly(L-serine)

| Diffraction Peak | d-spacing (Å) |

|---|---|

| 1 | 5.4 |

| 2 | 4.6 |

| 3 | 4.1 |

| 4 | 3.5 |

| 5 | 2.9 |

| 6 | 2.7 |

| 7 | 2.3 |

Data sourced from chemoenzymatic polymerization of L-serine ethyl ester experiments. acs.org

Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that is highly sensitive to the secondary structure of polypeptides. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. The resulting VCD spectra, particularly in the amide I and amide II band regions, serve as distinctive fingerprints for various conformations such as α-helices, β-sheets, and random coils. cas.cznih.gov

The analysis of VCD spectra relies on comparing experimental results with simulated spectra generated from theoretical models. cas.cz For instance, the magnetic field perturbation (MFP) model has been used to simulate the VCD of dipeptides in conformations mimicking α-helical and β-sheet structures, yielding spectra comparable to experimental results for polypeptides. cas.cz These simulations show that VCD sign patterns and relative intensities are characteristic of specific secondary structures. cas.cz The interpretation of VCD signals is often aided by approaches like the general coupled oscillator (GCO) analysis, which helps to understand the origin of the observed spectral features. nih.govacs.org

Table 2: Characteristic VCD Features for Polypeptide Secondary Structures

| Secondary Structure | Amide I VCD Signature | Amide II VCD Signature |

|---|---|---|

| α-helix | Typically a positive couplet (+,-) or a W-shape | Often a positive band |

| β-sheet | Usually a strong negative band | Weaker, more variable bands |

| 310-helix | Distinctive patterns differing from α-helix | Varies with peptide sequence |

Determining the structure of peptides in solution is critical as it more closely represents their state in biological systems. However, cyclic peptides, including those containing serine, present a significant challenge because they often exist as an ensemble of multiple, rapidly interconverting conformations. nih.gov This conformational flexibility makes structural characterization difficult with techniques that provide time- and ensemble-averaged data. nih.gov

While X-ray crystallography can provide a static picture of a single conformation, the relevance of this solid-state structure to the solution state is not guaranteed. nih.gov The primary goal of designing cyclic peptides is often to reduce conformational flexibility, which can lead to increased potency, stability, and receptor specificity. nih.gov The cyclization of peptides containing serine can be achieved through methods like serine/threonine ligation. rsc.org Understanding the conformational landscape in solution often requires a combination of experimental techniques, like NMR, and computational methods such as molecular dynamics simulations, which can model the dynamic behavior of these peptides. nih.gov

Spectroscopic Characterization Beyond Identification for Mechanistic and Structural Insights

Beyond simple identification, spectroscopic techniques provide deep insights into the structural dynamics and mechanistic aspects of peptides and polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to determine the average atomic distances and dihedral angles that define the peptide's conformation.

However, for conformationally flexible molecules like many serine-containing cyclic peptides, NMR data represents an average of all conformations present in solution. nih.gov This can make it exceedingly difficult, if not impossible, to define a single, well-defined structure. nih.gov Therefore, NMR data is often used to establish a set of structural restraints that are then used in conjunction with computational modeling to generate an ensemble of structures consistent with the experimental data.

Mass spectrometry is an essential tool for characterizing polymers, providing information on molecular weight distribution and the degree of polymerization. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for analyzing synthetic polymers and polypeptides.

In the context of serine-containing polymers, MALDI-TOF has been successfully used to analyze the products of chemoenzymatic polymerization of L-serine ethyl ester. The analysis of the resulting poly(L-serine) revealed a series of peaks corresponding to polymers with a degree of polymerization ranging from 5 to 22, demonstrating the technique's utility in characterizing the length of the resulting polypeptide chains. acs.org

Computational Chemistry and Molecular Modeling of L Alanyl O Benzyl L Serine and Its Derivatives

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal the conformational dynamics of dipeptides like L-Alanyl-O-benzyl-L-serine, providing a detailed picture of their flexibility and preferred shapes in different environments.

Table 1: Representative Conformational States of Dipeptides from Simulation Studies

| Conformer | Description | Key Features |

| C5 | Extended conformation | Intramolecular hydrogen bond forming a five-membered ring |

| C7eq | Equatorial seven-membered ring | Intramolecular hydrogen bond with the methyl group in an equatorial position |

| C7ax | Axial seven-membered ring | Intramolecular hydrogen bond with the methyl group in an axial position |

| β2 | Extended beta-strand like | Dihedral angles characteristic of a beta-sheet structure |

| αL | Left-handed helical | Dihedral angles corresponding to a left-handed alpha-helical turn |

Note: This table is based on data for the alanine (B10760859) dipeptide, a model system for studying dipeptide conformations. The specific conformations and their relative stabilities for this compound would be influenced by the O-benzyl group.

Molecular Docking Studies for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to understand how a ligand, such as this compound, might interact with the active site of an enzyme. nih.govnih.gov

Given that this compound is a dipeptide, it could potentially interact with proteases, particularly serine proteases, which are involved in a myriad of biological processes. frontiersin.orgmdpi.com Molecular docking studies can predict the binding mode and affinity of this dipeptide to the active site of such enzymes. mbl.or.kr The process involves generating a three-dimensional structure of the dipeptide and the target enzyme, and then using a docking algorithm to explore possible binding poses. A scoring function is then used to rank the poses based on their predicted binding affinity. cambridge.org

For example, docking studies of peptidomimetic inhibitors with transmembrane serine protease type 2 (TMPRSS2) have shown that these inhibitors can form strong hydrogen bonds with the catalytic triad of the enzyme (HIS 41, ASP 90, and SER 186). nih.gov Similar interactions could be investigated for this compound. The O-benzyl group of the serine residue could potentially form hydrophobic or pi-stacking interactions with nonpolar residues in the enzyme's active site, which could enhance binding affinity.

Table 2: Potential Interactions of this compound with a Serine Protease Active Site (Hypothetical)

| Dipeptide Moiety | Potential Interacting Enzyme Residue(s) | Type of Interaction |

| N-terminal Alanine | Aspartic Acid, Glutamic Acid | Hydrogen Bonding, Electrostatic |

| Peptide Backbone | Serine, Glycine | Hydrogen Bonding |

| C-terminal O-benzyl-Serine | Serine (catalytic) | Hydrogen Bonding |

| O-benzyl group | Phenylalanine, Tryptophan, Leucine | Hydrophobic, Pi-stacking |

Note: This table represents a hypothetical scenario of this compound binding to a generic serine protease active site based on known inhibitor interactions.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can provide valuable information about the geometric and electronic properties of this compound, such as its optimized geometry, bond lengths, bond angles, and electronic charge distribution. distantreader.org

Studies on similar dipeptides, like the N-formyl-D-serine-D-alanine-NH2 dipeptide, have utilized DFT methods to perform comprehensive conformational analyses. nih.govnih.govresearchgate.net These studies have identified numerous stable conformers and investigated the interactions between the side chains and the peptide backbone. nih.govnih.govresearchgate.net For this compound, DFT calculations could be used to determine the most stable conformer in the gas phase and in solution.

Furthermore, DFT can be used to calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oup.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. oup.com These calculations can also provide insights into the molecule's reactivity, including its potential to act as an electron donor or acceptor. nih.gov

Table 3: Calculated Electronic Properties for a Model Dipeptide (Illustrative)

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on general findings for dipeptides. Actual values for this compound would require specific DFT calculations.

In Silico Prediction of Biochemical Interactions (excluding ADME/Tox for clinical relevance)

In silico methods for predicting biochemical interactions aim to understand how a molecule like this compound might interact with other biological molecules, such as proteins, to elicit a biological effect. These methods go beyond simple docking to explore the broader landscape of potential protein-peptide interactions. tandfonline.comnih.gov

Given the peptide nature of this compound, a key area of interest is its potential to modulate protein-protein interactions (PPIs). nih.gov Peptides can be designed to mimic one of the protein partners in a PPI, thereby disrupting the interaction. nih.gov Computational tools can be used to identify potential protein targets for which this compound might act as an inhibitor. This can involve screening the dipeptide against databases of protein structures. oup.com

Furthermore, computational approaches can be used to predict the binding affinity of the dipeptide to various targets. nih.gov This can be achieved through methods like free energy calculations, which provide a more quantitative measure of binding strength than docking scores alone. By understanding the key residues involved in the binding of this compound to a target protein, it is possible to suggest modifications to the dipeptide to improve its binding affinity and specificity. tandfonline.com

Table 4: In Silico Tools for Predicting Biochemical Interactions of Peptides

| Tool/Method | Application | Information Gained |

| Peptide Docking Servers (e.g., MDockPeP2) | Predicts the binding mode of a peptide to a protein receptor. | 3D structure of the peptide-protein complex, key interacting residues. |

| Protein-Protein Interaction Databases (e.g., STRING, BioGRID) | Identifies known and predicted protein-protein interactions. | Potential biological pathways and targets for the dipeptide to modulate. |

| Binding Affinity Prediction Tools (e.g., PRODIGY) | Estimates the binding free energy of a protein-ligand complex. | Quantitative measure of binding strength. |

| Alanine Scanning Mutagenesis (Computational) | Systematically mutates residues to alanine to identify key binding residues. | "Hot spots" in the peptide or protein important for the interaction. |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the chemical compound This compound as a derivatizing reagent for the chiral analysis of amino acids, nor are there documented applications of this specific dipeptide in proteomics research as a biochemical reagent.

Extensive searches were conducted to find methodologies utilizing this compound derivatives, including its potential use in High-Performance Liquid Chromatography (HPLC) with fluorescence detection and the optimization of derivatization conditions for quantitative analysis. However, these searches did not yield any relevant results for this particular compound.

Similarly, investigations into the applications of this compound in proteomics research did not uncover any specific uses as a biochemical reagent.

Therefore, the requested article focusing solely on the analytical methodologies and proteomics applications of this compound cannot be generated due to the absence of published research on these specific topics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.